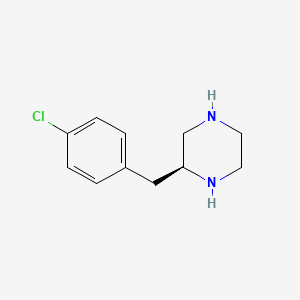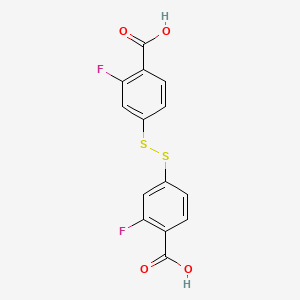![molecular formula C10H21ClO2 B14237026 1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane CAS No. 272444-01-6](/img/structure/B14237026.png)
1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane is an organic compound with the molecular formula C10H21ClO2. It is a chlorinated ether, which means it contains both a chlorine atom and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane typically involves the reaction of 6-chlorohexanol with 2-methoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then chlorinated to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ether group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol
- 1-Chloro-6-[(2-methylpentyl)oxy]hexane
- 2-(2-Methoxy-1-methylethoxy)-1-propanol
Uniqueness
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane is unique due to its specific combination of a chlorinated and ether functional group, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
272444-01-6 |
|---|---|
Formule moléculaire |
C10H21ClO2 |
Poids moléculaire |
208.72 g/mol |
Nom IUPAC |
1-chloro-6-(2-methoxypropan-2-yloxy)hexane |
InChI |
InChI=1S/C10H21ClO2/c1-10(2,12-3)13-9-7-5-4-6-8-11/h4-9H2,1-3H3 |
Clé InChI |
IXNYBILCWMGJDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(OC)OCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


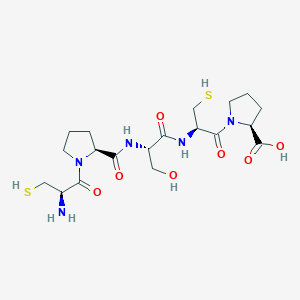
![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
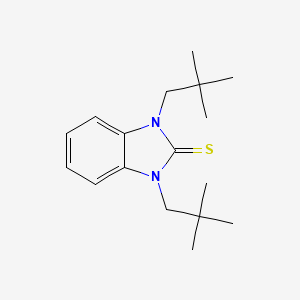
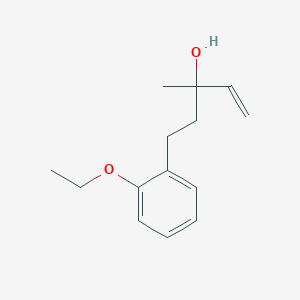
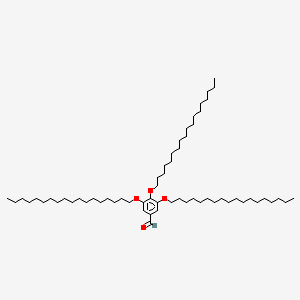
![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
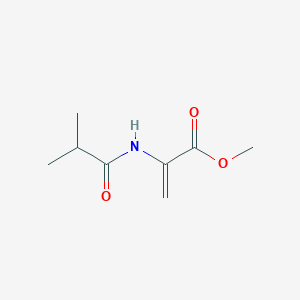
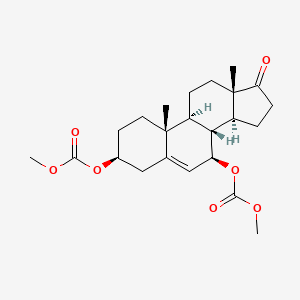
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
